![molecular formula C18H18N4O2S2 B2625229 (Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 488715-81-7](/img/structure/B2625229.png)

(Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains a pyrimidine ring, which is an essential component of DNA .

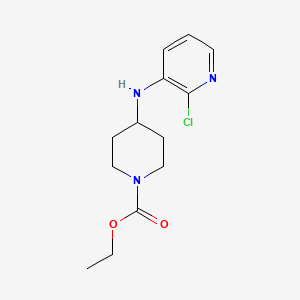

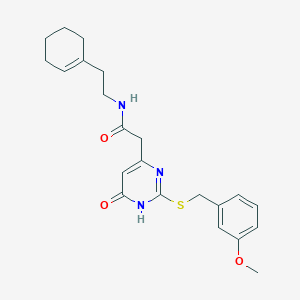

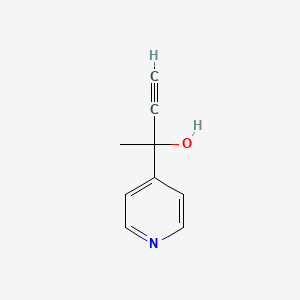

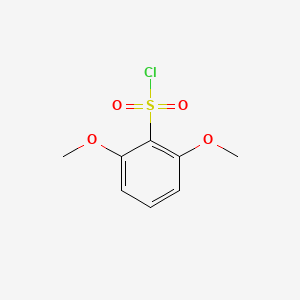

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a piperidine ring, a pyrimidine ring, and a thiazolidinone ring. The exact structure would need to be determined through techniques such as X-ray crystallography .Applications De Recherche Scientifique

Dipeptidyl Peptidase IV Inhibitors

The compound "(Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one" demonstrates properties similar to dipeptidyl peptidase IV (DPP IV) inhibitors, which are crucial in the treatment of type 2 diabetes mellitus. DPP IV inhibitors like this compound regulate insulin secretion by preventing the degradation of incretin molecules, highlighting their significance in antidiabetic drugs development (Mendieta, Tarragó, & Giralt, 2011).

Heterocyclic Chemistry

This compound is also integral in the study of heterocyclic chemistry, particularly in the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine and their complexes. The structural diversity of such compounds, including various protonated, deprotonated forms, and complex compounds, offers a wide spectrum of applications in spectroscopy, structural analysis, magnetic properties, and biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

Role in Drug Metabolism

The compound's similarity to chemical inhibitors of cytochrome P450 isoforms in human liver microsomes implies its relevance in studying drug metabolism and drug-drug interactions. The specificity of such inhibitors is essential for understanding the metabolic pathways of various drugs, providing a basis for assessing potential interactions when multiple drugs are administered to patients (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Significance in Medicinal Chemistry

This compound's structure is related to pyranopyrimidine scaffolds, emphasizing its importance in medicinal and pharmaceutical industries. The 5H-pyrano[2,3-d]pyrimidine scaffolds, for instance, have extensive applicability due to their bioavailability and broad synthetic applications. The synthesis of such scaffolds using hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, highlights their versatility and potential in developing lead molecules for pharmaceuticals (Parmar, Vala, & Patel, 2023).

Central Nervous System (CNS) Potential

The presence of heterocycles in this compound underlines its potential for synthesizing compounds with CNS activity. Heterocycles with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) form the largest class of organic compounds and have implications in developing treatments for CNS disorders, indicating the scope of this compound in CNS drug synthesis (Saganuwan, 2017).

Orientations Futures

The future directions for research on this compound could include further exploration of its biological activities, determination of its exact mechanism of action, and optimization of its synthesis process. Additionally, its safety profile and potential therapeutic applications could be further investigated .

Propriétés

IUPAC Name |

(5Z)-3-methyl-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S2/c1-20-17(24)13(26-18(20)25)11-12-15(21-8-4-2-5-9-21)19-14-7-3-6-10-22(14)16(12)23/h3,6-7,10-11H,2,4-5,8-9H2,1H3/b13-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQHSGZSCUJVMO-QBFSEMIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCCCC4)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCCCC4)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2625147.png)

![2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2625156.png)

![[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2625157.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2625158.png)

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B2625161.png)

![(E)-N-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2625162.png)

![2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2625164.png)

![N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2625165.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d]isoxazol-3-yl)acetate](/img/structure/B2625166.png)